molecular formula C12H20N4O B6603610 [N'-(adamantan-1-yl)carbamimidoyl]urea CAS No. 2253644-39-0

[N'-(adamantan-1-yl)carbamimidoyl]urea

Cat. No.: B6603610
CAS No.: 2253644-39-0
M. Wt: 236.31 g/mol
InChI Key: BOLPXZLOENXAFH-UHFFFAOYSA-N
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Description

[N’-(adamantan-1-yl)carbamimidoyl]urea is a compound that features an adamantane core, which is a highly stable and rigid polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-(adamantan-1-yl)carbamimidoyl]urea typically involves the reaction of 1-adamantylamine with an isocyanate derivative. One common method is the reaction of 1-adamantylamine with 1,1’-carbonyldiimidazole to form the corresponding urea derivative . This reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of [N’-(adamantan-1-yl)carbamimidoyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as manganese compounds can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[N’-(adamantan-1-yl)carbamimidoyl]urea can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted urea compounds .

Mechanism of Action

The mechanism of action of [N’-(adamantan-1-yl)carbamimidoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core enhances the compound’s stability and allows it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N’-(adamantan-1-yl)carbamimidoyl]urea is unique due to its specific urea linkage and the presence of the adamantane core, which provides exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds .

Properties

IUPAC Name

[N'-(1-adamantyl)carbamimidoyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-10(15-11(14)17)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H5,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLPXZLOENXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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